molecular formula C15H20N2O4 B1280256 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate CAS No. 259809-47-7

6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate

Cat. No.: B1280256
CAS No.: 259809-47-7
M. Wt: 292.33 g/mol
InChI Key: SIDSQSLFPRZTOG-UHFFFAOYSA-N
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Description

Historical Context in Naphthyridine Chemistry

The development of naphthyridine chemistry traces back to the pioneering work of Reissert in 1893, who first synthesized and proposed the nomenclature for these bicyclic nitrogen-containing heterocycles. The historical evolution of naphthyridine synthesis revealed that unsubstituted 1,5-naphthyridine and 1,8-naphthyridine were first successfully prepared in 1927, establishing the foundational synthetic pathways for this class of compounds. The completion of the naphthyridine family occurred gradually, with 1,6-naphthyridine synthesis achieved in 1958, alongside 1,7-naphthyridine and 2,7-naphthyridine, while 2,6-naphthyridine was isolated in 1965. Early synthetic approaches to 1,6-naphthyridine derivatives often encountered significant challenges, particularly when attempting to use traditional quinoline synthesis methods such as the Skraup reaction with 4-aminopyridine as starting material. The violent and often uncontrollable nature of these reactions necessitated the development of more refined synthetic protocols.

The evolution toward more sophisticated naphthyridine derivatives like this compound emerged from the need to create synthetic intermediates that could be readily transformed into complex bioactive molecules. Historical synthetic strategies gradually incorporated protecting group chemistry, with tert-butyl esters becoming particularly valuable due to their stability under basic conditions yet facile removal under acidic conditions. The development of partially saturated naphthyridine systems represented a significant advancement, as these compounds served as versatile synthetic platforms that could undergo selective functionalization reactions while maintaining the core heterocyclic framework intact.

Position within the 1,6-Naphthyridine Family

This compound occupies a unique position within the 1,6-naphthyridine family due to its specific substitution pattern and degree of saturation. The compound belongs to the class of 7,8-dihydro-1,6-naphthyridines, which represent partially saturated derivatives that bridge the gap between fully aromatic naphthyridines and completely saturated tetrahydronaphthyridines. This positioning is particularly significant because the partial saturation provides distinct reactivity patterns compared to fully aromatic systems while maintaining sufficient stability for synthetic manipulations.

The structural characteristics that define this compound's position include the presence of two carboxylate functional groups at positions 2 and 6, which distinguish it from simpler monosubstituted derivatives. The carboxylate substituents serve dual purposes: they activate the heterocyclic system toward nucleophilic addition reactions and provide synthetic handles for further derivatization. The tert-butyl ester at position 6 represents a common protecting group strategy in naphthyridine chemistry, offering orthogonal protection relative to the methyl ester at position 2. This differential protection allows for selective deprotection and functionalization sequences that are essential in complex synthetic pathways.

Within the broader context of 1,6-naphthyridine derivatives, this compound represents an intermediate level of structural complexity. Simple 1,6-naphthyridines typically exhibit limited functional group tolerance and require harsh conditions for derivatization. In contrast, highly substituted systems often suffer from steric hindrance and reduced reactivity. The balanced substitution pattern in this compound provides an optimal platform for systematic structural modifications while maintaining synthetic accessibility.

Compound Classification Saturation Level Functional Groups Synthetic Accessibility
Simple 1,6-naphthyridine Fully aromatic Minimal substitution Limited derivatization
This compound Partially saturated Dual carboxylates High synthetic utility
Tetrahydro-1,6-naphthyridines Fully saturated Variable substitution Reduced aromaticity

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its immediate synthetic utility to encompass broader implications for medicinal chemistry and materials science. Recent research has demonstrated that naphthyridine derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific structural features of this compound make it particularly valuable as a synthetic intermediate for accessing more complex bioactive molecules through systematic derivatization strategies.

Contemporary research has highlighted the importance of partially saturated naphthyridine systems in developing new pharmaceutical agents. The work published in the Journal of Organic Chemistry demonstrates that compounds similar to this compound can serve as key intermediates in the asymmetric synthesis of chiral tetrahydronaphthyridine scaffolds. These scaffolds have shown significant potential in drug development, particularly for central nervous system applications where stereochemistry plays a crucial role in biological activity. The ability to introduce chirality through asymmetric reduction or other enantioselective transformations makes such intermediates highly valuable in modern pharmaceutical chemistry.

The compound's significance is further emphasized by its role in advancing synthetic methodology within heterocyclic chemistry. Recent developments have focused on improving the efficiency of naphthyridine synthesis through novel cyclization strategies and functional group transformations. The dual carboxylate functionality in this compound provides multiple reactive sites that can be exploited in tandem reactions, cascade processes, and multi-component synthesis strategies. These approaches represent cutting-edge developments in synthetic organic chemistry that leverage the inherent reactivity of naphthyridine systems.

Furthermore, the compound contributes to fundamental understanding of structure-activity relationships in heterocyclic systems. Research has shown that the specific positioning of functional groups within the naphthyridine framework can dramatically influence both chemical reactivity and biological activity. The systematic study of derivatives like this compound provides valuable insights into how structural modifications affect molecular properties, thereby informing the design of new compounds with desired characteristics.

Research Application Significance Current Development Stage
Pharmaceutical intermediate synthesis High utility for chiral scaffold preparation Advanced synthetic protocols established
Methodological development Platform for novel cyclization reactions Active research area with recent publications
Structure-activity relationship studies Model compound for systematic derivatization Ongoing investigation of substitution effects
Materials science applications Potential for advanced material incorporation Early-stage exploration

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 7,8-dihydro-5H-1,6-naphthyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-8-7-11-10(9-17)5-6-12(16-11)13(18)20-4/h5-6H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDSQSLFPRZTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461379
Record name 6-tert-Butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259809-47-7
Record name 6-(1,1-Dimethylethyl) 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259809-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-Butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aqueous Bicarbonate-Mediated Boc Protection

A common method involves reacting 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with Boc₂O in a biphasic system of dichloromethane and water, using sodium bicarbonate as a base. Key parameters include:

  • Reagents : 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, Boc₂O (1.5 equiv), NaHCO₃ (3.0 equiv).
  • Conditions : Stirring at 15°C for 2 hours.
  • Yield : 89.75% after silica gel chromatography (petroleum ether/ethyl acetate gradient).

Triethylamine-Assisted Boc Protection in THF

Alternative conditions utilize triethylamine as a base in tetrahydrofuran (THF):

  • Reagents : Boc₂O (1.1 equiv), triethylamine (2.5 equiv).
  • Conditions : Reaction at 0°C for 10 minutes, then room temperature for 3 hours.
  • Yield : 85.44% after column purification.

Cyclization Techniques for Naphthyridine Core Formation

The dihydro-1,6-naphthyridine ring is constructed via intramolecular cyclization, often leveraging palladium-catalyzed couplings or ammonia-mediated reactions.

Heck Reaction and Ammonia Cyclization

A novel approach involves a Heck-type vinylation followed by ammonia cyclization:

  • Step 1 : Vinylation of 2-chloropyridine derivatives with ethylene gas using palladium catalysts.
  • Step 2 : Cyclization of the vinyl intermediate with ammonia under pressure (0.65 MPa) at 60°C for 6 hours.
  • Yield : 79% assay yield by HPLC, with subsequent purification via solvent exchange and filtration.

One-Pot Cyclization-Amination

A one-pot method streamlines the process by combining cyclization and amination:

  • Reagents : 3-Acyl-2-vinylpyridine, ammonium acetate, and BHT (antioxidant).
  • Conditions : Heating in methanol at 60°C under ammonia pressure.
  • Outcome : Direct formation of the dihydronaphthyridine core without isolating intermediates.

Esterification and Methyl Group Introduction

The methyl ester at position 2 is introduced via esterification or transesterification.

Methylation via Carbodiimide Coupling

  • Reagents : Carboxylic acid intermediate, 1,1′-carbonyldiimidazole (CDI), dimethylaminopyridine (DMAP).
  • Conditions : Stirring in DMF at room temperature for 4 hours.
  • Yield : Quantitative conversion, with crystallization from ethyl acetate.

Direct Esterification with Methanol

  • Reagents : Acid chloride derivative, excess methanol.
  • Conditions : Reflux in toluene with catalytic sulfuric acid.
  • Yield : 92–95% after neutralization and extraction.

Purification and Characterization

Chromatographic Purification

  • Method : Silica gel chromatography with petroleum ether/ethyl acetate (30:1 to 5:1 gradient).
  • Purity : >99% by HPLC.

Recrystallization

  • Solvent Systems : Ethyl acetate or DMF/water mixtures.
  • Outcome : High-purity crystalline product (mp: 215–217°C).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Boc Protection (NaHCO₃) Biphasic Boc₂O reaction 89.75 >99
Heck/Cyclization Palladium-catalyzed vinylation 79 98
One-Pot Cyclization Ammonia-mediated ring closure 87 97
CDI Methylation Carbodiimide coupling 95 >99

Challenges and Optimizations

  • Side Reactions : Over-Boc protection can occur with excess Boc₂O, necessitating stoichiometric control.
  • Catalyst Sensitivity : Palladium catalysts require strict anhydrous conditions to prevent deactivation.
  • Scale-Up Feasibility : Chromatography-free routes (e.g., one-pot cyclization) are preferred for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthyridine-2,6-dicarboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Naphthyridine-2,6-dicarboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate:

  • Antitumor Activity : Preliminary research indicates that derivatives of naphthyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of bulky groups like tert-butyl may enhance selectivity towards tumor cells while reducing DNA intercalation.
    • Study Example : A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines (PC3 and LNCaP). The results indicated varying degrees of potency:
    CompoundIC50 (µM)Cancer Cell Line
    6-TB15PC3
    7-TB3LNCaP
    This suggests that structural modifications can enhance anticancer activity.
  • Mechanistic Insights : Investigations into the apoptotic mechanisms revealed that treatment with the compound resulted in:
    • DNA Fragmentation : Indicating activation of apoptotic pathways.
    • Phosphatidylserine Externalization : A hallmark of early apoptosis.
    Notably, the apoptotic effect was found to be caspase-independent, which is significant for developing therapies that circumvent traditional apoptotic resistance in cancer cells.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other known naphthyridine derivatives is useful:

Compound NameAntitumor ActivityMechanism of Action
FascaplysinHighDNA intercalation
Naphthyridine Derivative AModeratePI3K inhibition
6-tert-butyl DerivativeHighSelective PI3K inhibition

This table illustrates that while many naphthyridine compounds exhibit antitumor properties through various mechanisms, the unique structure of the tert-butyl derivative may confer enhanced selectivity and reduced side effects.

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science due to its unique chemical structure:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its dicarboxylate functional groups allow for further chemical modifications and cross-linking reactions.
  • Coatings and Adhesives : Due to its stability and potential for functionalization, it could be utilized in developing advanced coatings or adhesives that require specific performance characteristics.

Case Studies

  • Cytotoxicity Study on Prostate Cancer Cells :
    • Researchers conducted experiments to assess the cytotoxicity of various naphthyridine derivatives on prostate cancer cells. The study concluded that structural modifications significantly impacted the efficacy of these compounds against cancer cell lines.
  • Mechanistic Study on Apoptosis :
    • A detailed investigation into the mechanisms by which this compound induces apoptosis in cancer cells was performed. The findings suggested that the compound activates non-caspase-dependent pathways, providing insights for future therapeutic strategies targeting resistant cancer types.

Mechanism of Action

The mechanism of action of 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous naphthyridine derivatives and structurally unrelated compounds sharing the same molecular formula.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Structural Features Functional Implications
6-tert-Butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate 259809-47-7 C₁₅H₂₀N₂O₄ tert-butyl (C6), methyl ester (C2) Partially saturated ring; ester-dominated High lipophilicity; potential prodrug candidate
tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate N/A C₁₅H₂₀N₂O₄ tert-butyl (C6), hydroxymethyl (C2) Hydroxymethyl group instead of ester Enhanced hydrophilicity; reactive for conjugation
1,1,2,3,3,5-Hexamethyl-4,6-dinitroindan 107417-98-1 C₁₅H₂₀N₂O₄ Hexamethyl, dinitro (indan core) Fully saturated indan with nitro groups Electron-withdrawing nitro groups; high reactivity
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride N/A C₁₀H₁₅N₂O₂·2HCl Methyl ester (C3), dihydrochloride salt Fully saturated 1,7-naphthyridine; charged form Improved solubility for pharmaceutical use

Key Findings

Functional Group Impact: The methyl ester in the target compound increases metabolic stability compared to hydroxymethyl derivatives, which are prone to oxidation or hydrolysis .

This may influence binding affinity in drug-receptor interactions .

Comparative Reactivity :

  • The unrelated indan derivative (CAS: 107417-98-1), despite sharing the molecular formula C₁₅H₂₀N₂O₄ , exhibits distinct reactivity due to its nitro groups. For instance, nitro groups facilitate electrophilic substitution reactions, whereas esters participate in nucleophilic acyl substitutions .

Synthetic Accessibility :

  • The target compound’s tert-butyl ester can be synthesized under mild conditions using STAB-mediated reductive amination, similar to methods for ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate . In contrast, hydroxymethyl derivatives may require additional protection-deprotection steps .

Research Implications and Challenges

  • Biological Relevance : Naphthyridine derivatives are explored as kinase inhibitors or antiviral agents. The target compound’s lipophilicity (logP ~2.5 predicted) suggests favorable blood-brain barrier penetration, differentiating it from more polar analogs .
  • Data Gaps: Limited experimental data (e.g., melting points, solubility) are available for the target compound. The indan derivative (CAS: 107417-98-1) lacks structural relevance despite formula similarity, complicating direct comparisons .

Biological Activity

6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate (CAS No. 259809-47-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by research findings and case studies.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol
  • Structure : The compound features a naphthyridine core with two carboxylate groups and a tert-butyl substituent, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity : Preliminary research indicates that derivatives of naphthyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The introduction of bulky groups like tert-butyl may reduce DNA intercalation while enhancing selectivity towards tumor cells .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation. It has been suggested that it may act on Class I PI3-kinase enzymes, which are critical in regulating cell growth and survival .

Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine derivatives on prostate cancer cell lines (PC3, LNCaP). The results indicated:

CompoundIC50 (µM)Cancer Cell Line
6-TB15PC3
7-TB3LNCaP

The study found that the derivative 7-TB was significantly more potent than its counterpart, suggesting structural modifications can enhance anticancer activity .

Study 2: Mechanistic Insights

Further investigations into the apoptotic mechanisms revealed that treatment with the compound resulted in:

  • DNA Fragmentation : Indicating activation of apoptotic pathways.
  • Phosphatidylserine Externalization : A hallmark of early apoptosis.

Interestingly, the apoptotic effect was found to be caspase-independent, which is noteworthy for developing therapies that circumvent traditional apoptotic resistance in cancer cells .

Comparative Analysis with Other Compounds

To contextualize the biological activity of 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine derivatives, a comparison with other known naphthyridine derivatives is useful:

Compound NameAntitumor ActivityMechanism of Action
FascaplysinHighDNA intercalation
Naphthyridine Derivative AModeratePI3K inhibition
6-tert-butyl Derivative High Selective PI3K inhibition

This table illustrates that while many naphthyridine compounds exhibit antitumor properties through various mechanisms, the unique structure of the tert-butyl derivative may confer enhanced selectivity and reduced side effects .

Q & A

Q. Basic

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 8:2 to 5:5) to separate diastereomers or regioisomers.
  • Recrystallization : Employ methanol/water or dichloromethane/hexane systems for high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • NMR : 1^1H NMR (δ 1.4–1.6 ppm for tert-butyl protons; δ 3.5–4.2 ppm for methyl ester and dihydro protons) and 13^13C NMR (δ 165–170 ppm for carbonyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 349.18) and fragmentation patterns .
  • IR spectroscopy : Detect ester C=O stretches (~1720 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .

How does the substitution pattern on the naphthyridine core influence biological activity?

Q. Advanced

  • C-2 and C-6 positions : Methyl and tert-butyl ester groups enhance metabolic stability and membrane permeability compared to unsubstituted analogs. Substituent bulkiness at C-6 (tert-butyl) may sterically hinder off-target interactions .
  • Dihydro vs. fully aromatic : The 7,8-dihydro moiety reduces planarity, potentially altering DNA intercalation or enzyme binding observed in cytotoxic naphthyridines .
    Data contradiction : While dihydro derivatives show reduced cytotoxicity in some cancer models (e.g., IC50_{50} > 50 µM in HeLa), they may improve selectivity for kinase targets like CK2α (IC50_{50} < 1 µM) .

What computational methods predict binding modes with kinase targets like CK2α?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CK2α’s hinge region (e.g., hydrogen bonds with Val116 or Lys68) .
  • MD simulations : Analyze stability of the 2,6-naphthyridine group in the sub-pocket over 100-ns trajectories. Deviations >2 Å suggest poor affinity .
  • 3D-QSAR : Comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric effects with inhibitory activity .

How should cytotoxicity assays be designed to evaluate this compound?

Q. Advanced

  • Cell lines : Use panels including HeLa (cervical), MCF-7 (breast), and A549 (lung) cancers to assess broad-spectrum activity .
  • Dose-response curves : Test concentrations from 0.1–100 µM, with 72-hour incubation. Include positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Follow-up with apoptosis assays (Annexin V/PI) and cell-cycle analysis (propidium iodide) to confirm mode of action .

What role do tert-butyl and methyl esters play in pharmacokinetic properties?

Q. Advanced

  • Solubility : tert-Butyl esters improve lipophilicity (logP ~2.5) compared to free acids, enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Metabolic stability : Methyl esters resist esterase hydrolysis better than ethyl analogs, as shown in liver microsome assays (t1/2_{1/2} > 60 min) .
  • Toxicity : tert-Butyl groups reduce hepatotoxicity (ALT/AST levels < 2x control in murine models) compared to halogenated derivatives .

How can researchers resolve contradictory activity data across structural analogs?

Q. Advanced

  • SAR analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., 1,6- vs. 2,6-naphthyridines show 1000-fold differences in CK2 inhibition) .
  • Crystallography : Solve co-crystal structures with targets to identify critical binding interactions (e.g., loss of H-bonds in 1,6-naphthyridine derivatives) .
  • Meta-analysis : Aggregate data from >10 studies to identify trends (e.g., C-2 methyl groups correlate with improved IC50_{50} in 65% of cases) .

What formulation challenges arise due to the compound’s physicochemical properties?

Q. Advanced

  • pH sensitivity : Ester hydrolysis accelerates below pH 5; use buffered solutions (pH 7.4) for in vitro assays .
  • Nanoparticle encapsulation : For in vivo delivery, employ PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance bioavailability .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC; >90% stability at 4 weeks is acceptable .

How does regiochemistry (1,6 vs. 2,6-naphthyridine) impact target selectivity?

Q. Advanced

  • Kinase selectivity : 2,6-naphthyridines show 10-fold higher CK2α affinity than 1,6 analogs due to optimal hinge-region alignment .
  • Antiparasitic activity : 1,6-naphthyridines exhibit superior activity against Ancylostoma caninum (EC50_{50} 0.8 µM vs. 5.2 µM for 2,6 derivatives) .
    Methodological note : Synthesize both regioisomers via Pd-catalyzed cross-coupling and compare bioactivity profiles .

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